Cas no 1189703-33-0 (Ethosuximide-d3)

Ethosuximide-d3 is a deuterated analog of ethosuximide, a succinimide-class anticonvulsant. The incorporation of three deuterium atoms in place of hydrogen enhances its utility as an internal standard in mass spectrometry-based analytical methods, ensuring improved accuracy and precision in pharmacokinetic and metabolic studies. Its stable isotopic labeling minimizes interference with endogenous compounds, facilitating reliable quantification in complex biological matrices. Ethosuximide-d3 is particularly valuable for research involving therapeutic drug monitoring, drug metabolism investigations, and bioanalytical method development. The compound retains the pharmacological properties of the parent molecule while offering superior analytical performance, making it an essential tool for advanced biomedical and pharmaceutical research.
Ethosuximide-d3 structure
Ethosuximide-d3 structure
Product name:Ethosuximide-d3
CAS No:1189703-33-0
MF:C7H8D3NO2
Molecular Weight:144.18600
CID:895509
PubChem ID:46781517

Ethosuximide-d3 化学的及び物理的性質

名前と識別子

    • Ethosuximide-d3
    • 3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione
    • Atysmal-d3
    • Capitus-d3
    • Emeside-d3
    • Etosuximid-d3
    • Simatin-d3
    • Succimal-d3
    • Succimitin-d3
    • Suxilep-d3
    • 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione
    • HY-B1378S
    • J-003979
    • AKOS030243208
    • DTXSID10675884
    • G14548
    • DA-63297
    • CS-0201067
    • 3-[(2,2,2-?H?)ethyl]-3-methylpyrrolidine-2,5-dione
    • 1189703-33-0
    • Ethosuximide-d3 is known as a labelled isotope of Ethosuximide, an anticonvulsant.
    • インチ: InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3
    • InChIKey: HAPOVYFOVVWLRS-FIBGUPNXSA-N
    • SMILES: CCC1(CC(=O)NC1=O)C

計算された属性

  • 精确分子量: 144.09800
  • 同位素质量: 144.097808831g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • ゆうかいてん: 42-44°C
  • PSA: 49.66000
  • LogP: 0.72510

Ethosuximide-d3 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemScence
CS-0201067-25mg
Ethosuximide-d3
1189703-33-0
25mg
$0.0 2022-04-28
TRC
E890442-25mg
Ethosuximide-d3
1189703-33-0
25mg
$ 2274.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218337-1 mg
Ethosuximide-d3, (Out of Stock: Availability 7/28/23)
1189703-33-0 98%
1mg
¥2,708.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-218337-1mg
Ethosuximide-d3,
1189703-33-0 98%
1mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-218337A-10mg
Ethosuximide-d3,
1189703-33-0 98%
10mg
¥17223.00 2023-09-05
A2B Chem LLC
AD61689-1mg
Ethosuximide-d3
1189703-33-0
1mg
$640.00 2024-04-20
MedChemExpress
HY-B1378S-1mg
Ethosuximide-d
1189703-33-0
1mg
¥6050 2024-05-24
ChemScence
CS-0201067-1mg
Ethosuximide-d3
1189703-33-0
1mg
$0.0 2022-04-28
ChemScence
CS-0201067-10mg
Ethosuximide-d3
1189703-33-0
10mg
$0.0 2022-04-28
TRC
E890442-10mg
Ethosuximide-d3
1189703-33-0
10mg
$ 1143.00 2023-09-07

Ethosuximide-d3 関連文献

Ethosuximide-d3に関する追加情報

Research Brief on Ethosuximide-d3 (CAS: 1189703-33-0): Advances in Chemical Biology and Pharmaceutical Applications

Ethosuximide-d3, a deuterated analog of the well-known antiepileptic drug ethosuximide, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 1189703-33-0, this compound is increasingly being utilized in pharmacokinetic and metabolic studies due to its enhanced stability and traceability. This research brief aims to synthesize the latest findings on Ethosuximide-d3, highlighting its applications, mechanisms, and potential impact on drug development.

Recent studies have demonstrated that Ethosuximide-d3 serves as an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. Its deuterium labeling minimizes interference with the parent compound, thereby improving the accuracy of quantitative assessments. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis underscored its utility in measuring ethosuximide levels in pediatric patients, offering insights into dose optimization and therapeutic monitoring.

Beyond its analytical applications, Ethosuximide-d3 has been explored for its potential in elucidating the metabolic pathways of ethosuximide. Research conducted at the University of Cambridge revealed that deuterium substitution alters the compound's metabolic stability, reducing the rate of hepatic clearance. This finding, published in Drug Metabolism and Disposition, suggests that Ethosuximide-d3 could serve as a model for designing deuterated drugs with prolonged half-lives and improved efficacy.

In the realm of neuroscience, Ethosuximide-d3 has been employed to investigate the drug's mechanism of action in absence seizures. A collaborative study between Johns Hopkins University and the NIH utilized this compound to trace the distribution of ethosuximide in brain tissues, providing evidence for its selective accumulation in thalamic nuclei. These results, featured in Neuropharmacology, contribute to a deeper understanding of the drug's targeted effects and potential side effects.

The synthesis and scalability of Ethosuximide-d3 have also been a focus of recent research. A 2024 report in Organic Process Research & Development detailed a cost-effective and high-yield synthetic route for Ethosuximide-d3, addressing previous challenges in deuterium incorporation. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial settings.

In conclusion, Ethosuximide-d3 (CAS: 1189703-33-0) represents a pivotal tool in modern pharmaceutical research, bridging gaps in analytical chemistry, drug metabolism, and neuroscience. Its continued development and application hold promise for refining therapeutic strategies and advancing personalized medicine. Future research directions may include exploring its utility in combination therapies and further optimizing its synthetic protocols for large-scale production.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm